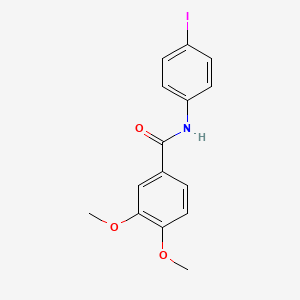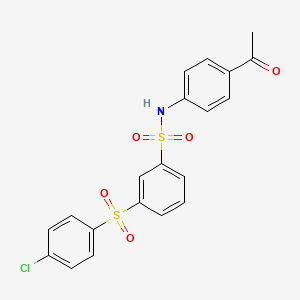
N-(4-iodophenyl)-3,4-dimethoxybenzamide
説明
“N-(4-iodophenyl)-3,4-dimethoxybenzamide” is a chemical compound. The iodine atom in the compound could potentially make it useful in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, palladium-catalyzed carbonylation of 4-iodoaniline can give corresponding polybenzamides . Also, new potentially biologically active N-(4-iodophenyl)-β-alanine derivatives and their cyclization products have been synthesized .
科学的研究の応用
Molecular Structure and Intermolecular Interactions : Research has been conducted on the molecular structure and intermolecular interactions of compounds related to N-(4-iodophenyl)-3,4-dimethoxybenzamide. Studies like those by Karabulut et al. (2014) have explored the molecular structure of related compounds using X-ray diffraction and DFT calculations, providing insights into their geometrical configuration and the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Crystal and Molecular Structure Analysis : Investigations like those by Wardell et al. (2006) have examined the crystal and molecular structures of N-(iodophenyl)nitrobenzamides, which are structurally related to this compound. These studies focus on understanding different three-dimensional framework structures formed by these compounds (Wardell et al., 2006).
Development of Sensitive Biosensors : Research by Karimi-Maleh et al. (2014) on a modified electrode for the electrocatalytic determination of biomolecules highlights the potential application of related benzamide compounds in the development of high sensitive biosensors. These studies demonstrate the effectiveness of these compounds in detecting specific substances in biological samples (Karimi-Maleh et al., 2014).
Synthetic Methods and Chemical Reactions : Research on synthetic methods, as demonstrated by Toto et al. (2006), involves the synthesis of N-(iodophenyl)-amides via novel chemical reactions. These studies provide valuable insights into the chemistry of compounds related to this compound and their potential applications in various fields (Toto et al., 2006).
Antioxidant and Neuroprotective Properties : The study by Hur et al. (2013) investigated compounds structurally similar to this compound for their antioxidant properties. This research is critical in exploring the potential therapeutic applications of these compounds in neuroprotection and the management of oxidative stress (Hur et al., 2013).
将来の方向性
While specific future directions for “N-(4-iodophenyl)-3,4-dimethoxybenzamide” were not found, similar compounds, such as 123I-labeled 2β-carbomethoxy-3β-(4-iodophenyl)-N-(3-fluoropropyl)nortropane (123I-FP-CIT), have been used in clinical dopamine transporter imaging, indicating potential future directions in medical imaging .
特性
IUPAC Name |
N-(4-iodophenyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO3/c1-19-13-8-3-10(9-14(13)20-2)15(18)17-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNXPSDEQDEWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE](/img/structure/B3453671.png)
![3-bromo-N-(3-methoxy-5-nitrophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3453679.png)
![3-bromo-N-(3-hydroxy-5-nitrophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3453689.png)

![N-[7-chloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3453696.png)
![3-[(4-acetylphenyl)sulfamoyl]-N-(2-methylphenyl)benzamide](/img/structure/B3453714.png)
![3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3453722.png)

![S-[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl] 4-methylbenzenecarbothioate](/img/structure/B3453735.png)
![ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3453738.png)
![2'-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3453750.png)
![[1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone](/img/structure/B3453763.png)


